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For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in hydrogenation reactions, impacting

yield, selectivity, and overall process efficiency. Ruthenium (Ru) and Iridium (Ir), both platinum-

group metals, form highly effective and versatile catalysts for the hydrogenation of a wide array

of functional groups. This guide provides an objective comparison of their catalytic activities,

supported by experimental data, to aid researchers in catalyst selection for specific synthetic

challenges.

Performance Comparison: Ruthenium vs. Iridium
Both ruthenium and iridium complexes are powerful catalysts, but they often exhibit different

strengths in terms of activity, substrate scope, and selectivity. While ruthenium is often lauded

for its versatility and lower cost, iridium catalysts frequently provide superior activity and are

particularly effective for challenging substrates, such as unfunctionalized olefins.[1][2][3]

A direct comparison using the same cinchona alkaloid-derived NNP ligands for the asymmetric

hydrogenation of ketones revealed that the iridium catalyst possessed significantly higher

hydrogenation activity than the ruthenium counterpart.[1][2] However, the ruthenium catalyst,

despite its lower activity, maintained high enantioselectivity and even surpassed iridium for
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certain substrates.[1][2] This highlights that the choice of metal is as critical as the ligand

design for achieving optimal results in asymmetric hydrogenation.[1]

Iridium catalysts are particularly noted for their high efficiency in the asymmetric hydrogenation

of unfunctionalized olefins, a class of substrates for which ruthenium and rhodium catalysts

generally show low reactivity.[3] Furthermore, cyclometalated iridium complexes have

demonstrated high turnover numbers (TONs), reaching up to 7,500, with catalyst loadings as

low as 0.01% in the transfer hydrogenation of various nitrogen heterocycles.[4] For the

hydrogenation of sterically hindered imines, iridium complexes have achieved impressive TONs

of up to 100,000.[5] In contrast, while highly active, turnover numbers for some widely used

ruthenium catalysts, like the Noyori-type complexes, can be limited by catalyst deactivation.[6]

Quantitative Data Summary
The following tables summarize the performance of selected ruthenium and iridium catalysts in

various hydrogenation reactions, providing a quantitative basis for comparison.

Table 1: Catalytic Performance of Ruthenium Complexes

Catalyst
Type

Substrate
TON
(Turnover
Number)

TOF
(Turnover
Frequency)

Conditions Reference

Ruthenacycle

(22c)

Acetophenon

e
- up to 190 h⁻¹

Isopropanol,

RT
[7]

Ru/NNP

Ligand

Aromatic

Ketones
up to 2000 -

25-50 bar H₂,

50 °C
[1]

Ru/NH₂-γ-

Al₂O₃
Levulinic Acid - 3,355 h⁻¹

Aqueous, 70

°C
[8]

Ru(L₁)

(PPh₃)Cl₂

Acetophenon

e
- 1.16 x 10³ h⁻¹

Isopropanol,

Base
[9][10]

Ru Complex
PET

Upcycling
up to 37,000 - - [11]

Bifunctional

Ru

Formaldehyd

e Decomp.
-

685 h⁻¹

(initial)
363 K [12]
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Table 2: Catalytic Performance of Iridium Complexes

Catalyst
Type

Substrate
TON
(Turnover
Number)

TOF
(Turnover
Frequency)

Conditions Reference

Cyclometalat

ed Ir

N-

Heterocycles
up to 7,500 -

Formic acid,

Water
[4]

Ir/Phosphine-

Phosphorami

dite

Sterically

Hindered

Imines

up to 100,000 - - [5]

Ir/SpiroPO

Ligand
Quinolines up to 5,000 - THF [5]

IrO₂-GaN

NWs

Formic Acid

Dehydrogena

tion

1.3 x 10⁸ 8.1 x 10⁵ h⁻¹
Neat FA,

Light-driven
[13]

Ir-N,P

Complex

Conjugated

Enones
- - Additive, H₂ [14]

Cyclometalat

ed Ir
Carbonyls up to 50,000 -

Formic acid,

Water, pH 4.5
[4]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below

are representative experimental protocols for hydrogenation reactions using ruthenium and

iridium catalysts.

Protocol 1: Asymmetric Transfer Hydrogenation of a
Ketone using a Ruthenium Catalyst
This protocol is a general representation based on typical conditions for Noyori-type ruthenium

catalysts.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://livrepository.liverpool.ac.uk/2003856/
https://pubs.rsc.org/en/content/articlehtml/2020/cy/c9cy02147g
https://pubs.rsc.org/en/content/articlehtml/2020/cy/c9cy02147g
https://pubs.acs.org/doi/10.1021/acscatal.5c06613
https://pubs.acs.org/doi/10.1021/jacs.2c02422
https://livrepository.liverpool.ac.uk/2003856/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ruthenium catalyst (e.g., [(mesitylene)RuCl₂]₂ with a chiral diamine ligand like (R,R)-

TsDPEN)

Substrate (e.g., acetophenone)

Hydrogen donor (e.g., isopropanol or a formic acid/triethylamine azeotrope)

Base (e.g., KOtBu or iPrOK), if required

Anhydrous, degassed solvent (e.g., isopropanol)

Inert atmosphere glovebox or Schlenk line equipment

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged

with the ruthenium precursor and the chiral ligand to form the pre-catalyst.

Reaction Setup: To the flask containing the pre-catalyst (e.g., 0.1-1 mol%), add the

anhydrous, degassed solvent (e.g., isopropanol).

Add the substrate (1.0 eq) to the solution.

If required, add the base (e.g., 5-10 mol%). The base is often crucial for initiating the catalytic

cycle.[7]

Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., room

temperature to 82 °C).[7][10] For transfer hydrogenation, the isopropanol solvent also serves

as the hydrogen source.

Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon

completion, the reaction is quenched (e.g., with a saturated solution of NH₄Cl).

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined

organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced

pressure.
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Analysis: The crude product is purified by column chromatography. The yield is determined,

and the enantiomeric excess (ee) is measured using chiral HPLC.

Protocol 2: Direct Asymmetric Hydrogenation of an
Olefin using an Iridium Catalyst
This protocol is a general representation based on typical conditions for Crabtree-type iridium

catalysts.[15]

Materials:

Iridium catalyst (e.g., [Ir(COD)(PCy₃)(Py)]PF₆ with a chiral P,N ligand)

Substrate (e.g., an unfunctionalized aryl-substituted olefin)

Anhydrous, degassed solvent (e.g., Dichloromethane, THF)

High-pressure reactor (autoclave)

Hydrogen gas (high purity)

Procedure:

Reaction Setup: To a glass liner for the autoclave, add the iridium catalyst (e.g., 0.1-1.0

mol%) and the substrate (1.0 eq) inside a glovebox.[15]

Add the anhydrous and degassed solvent.[15]

Reaction Execution: Seal the liner inside the autoclave. Purge the autoclave with hydrogen

gas 3-4 times to remove air.

Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).[15]

Stir the reaction mixture at the specified temperature (many reactions proceed at room

temperature).[15]

Monitoring and Work-up: After the reaction time has elapsed (or H₂ uptake ceases), the

pressure is carefully released in a well-ventilated fume hood.
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The solvent is removed under reduced pressure.

Analysis: The residue is purified by column chromatography to isolate the product. The yield

and enantiomeric excess are determined.

Mechanistic Visualizations
Understanding the catalytic cycle is key to optimizing reaction conditions and catalyst design.

The following diagrams illustrate a generalized workflow for setting up a hydrogenation

experiment and a simplified catalytic cycle for a bifunctional ruthenium catalyst.
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Caption: General experimental workflow for catalytic hydrogenation.
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Caption: Simplified catalytic cycle for bifunctional Ru-catalyzed ketone hydrogenation.

Conclusion
The choice between ruthenium and iridium for catalytic hydrogenation is highly dependent on

the specific application.

Ruthenium catalysts offer a broad substrate scope and are often more cost-effective. They

are exceptionally well-studied for the hydrogenation of ketones and have been developed for

a variety of specialized applications, including the selective hydrogenation of arenes and

biomass-derived chemicals.[8][16] While highly active, their performance can sometimes be

limited by catalyst deactivation.[6]

Iridium catalysts often exhibit superior activity, achieving extremely high turnover numbers

and frequencies, particularly for more challenging substrates.[4][5][13] They are the catalysts

of choice for the asymmetric hydrogenation of unfunctionalized and non-traditionally

functionalized olefins, where Ru and Rh catalysts often fail.[3][17]
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For drug development professionals and scientists, initial screening should consider the

substrate class. For standard ketones and aldehydes, a well-chosen ruthenium catalyst may

provide an optimal balance of activity, selectivity, and cost. For challenging unfunctionalized

olefins or when extremely high turnover is required, an iridium-based system is likely to provide

superior results. In asymmetric synthesis, the specific substrate-ligand-metal combination is

critical, and as demonstrated, a less active metal like ruthenium may occasionally offer better

enantioselectivity than its more active iridium counterpart.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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